![molecular formula C17H17BrN6O2 B2557829 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 893919-57-8](/img/structure/B2557829.png)
2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide” is a derivative of the pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one class . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique
Potential Antiasthma Agents
Compounds related to the triazolo[4,5-d]pyrimidin-6(7H)-yl family have been studied for their activity as mediator release inhibitors, potentially useful in treating asthma. The synthesis route involves several steps, including reacting arylamidines with specific reagents to produce pyrimidinones, followed by cyclization to yield triazolo[1,5-c]pyrimidines. These compounds showed promising activity in human basophil histamine release assays, indicating their potential as antiasthma agents (Medwid et al., 1990).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. For instance, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and assessed for their antimicrobial activities. These compounds were found to react with various reagents, forming structures with significant antimicrobial properties, highlighting the versatility of triazolo[4,5-d]pyrimidin-6(7H)-yl derivatives in combating microbial infections (Abunada et al., 2008).
Potential Antimicrobial and Antitumor Agents
Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, through various synthetic routes, have been evaluated for antimicrobial activities and their minimum inhibitory concentration against test organisms. These studies demonstrate the potential of compounds in this chemical family for use as both antimicrobial and antitumor agents, offering a new avenue for drug discovery and development (Farghaly & Hassaneen, 2013).
Analgesic and Anti-inflammatory Applications
Research has also explored the analgesic and anti-inflammatory activities of fused heterocyclic ring systems incorporating phenylsulfonyl moiety, including pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in in vivo studies for their pain-relieving and anti-inflammatory properties, suggesting their potential use in developing new therapeutic agents for pain and inflammation management (Shaaban et al., 2008).
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c18-11-5-7-13(8-6-11)24-16-15(21-22-24)17(26)23(10-19-16)9-14(25)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSDPIKIKRXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

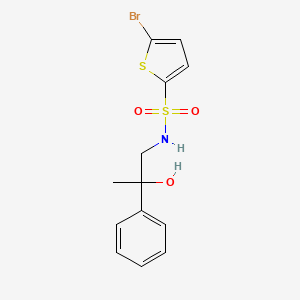
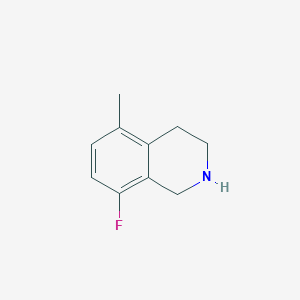
![2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2557751.png)
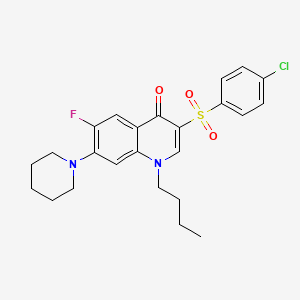
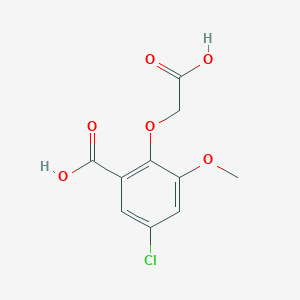
![4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2557755.png)
![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)
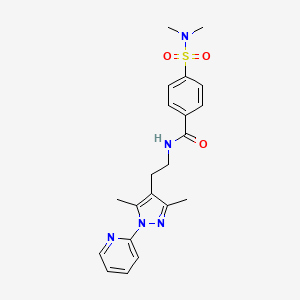
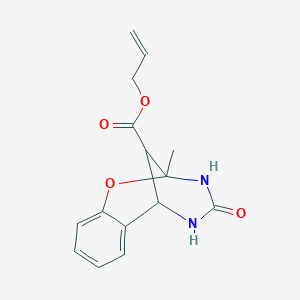

![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)
